T863 is a small molecule inhibitor that specifically targets DGAT1, an enzyme crucial for the final step in triglyceride biosynthesis. [, , , , , , , , , , , , , , , , , , , , , , , , , , , , , ] DGAT1 catalyzes the transfer of an acyl group from acyl-CoA to diacylglycerol, forming triacylglycerol, a major component of lipid droplets. [, , , , ]
In scientific research, T863 serves as a valuable tool to study the role of DGAT1 in various biological processes, particularly lipid metabolism, energy homeostasis, and cellular signaling. [, , , , , , , , , , , , , , , , , , , , , , ] It has been extensively used in both in vitro and in vivo experiments to explore the impact of DGAT1 inhibition on lipid accumulation, metabolic disorders, and infectious diseases. [, , , , , , , , , , , , , , , , , , , , , , ]
Several studies describe the synthesis of T863. A detailed synthetic route, scalable for multi-kilogram production, involves a series of reactions including aza-Michael addition, amidation, Dieckman cyclization, conjugate addition of cyanamide followed by cyclization to form the fused 4-amino-7,8-dihydropyrido[4,3-d]pyrimidin-5-one scaffold. []
Another study outlines an efficient synthesis starting from ethyl 4-oxopentanoate, highlighting a diastereoselective Mukaiyama aldol reaction for the construction of the core cyclopentane ring. []
While specific molecular structure analysis data for T863 is not explicitly provided in the reviewed papers, several articles present structural information about other DGAT1 inhibitors with similar chemical scaffolds. [, , , , , , , , , ] These structures commonly feature a central aromatic or heteroaromatic ring, substituted with various functional groups like amides, carboxylic acids, and heterocycles. [, , , , , , , , , ] The specific arrangement and properties of these functional groups contribute to the inhibitor's binding affinity and selectivity for DGAT1. [, , , , , , , , , ]
T863 primarily interacts with the acyl-CoA binding site of DGAT1, competitively inhibiting the enzyme's activity. [] This interaction prevents the transfer of the acyl group from acyl-CoA to diacylglycerol, thus blocking the formation of triacylglycerol. [, , ]
Furthermore, studies have shown that T863 can enhance insulin-stimulated glucose uptake in differentiated 3T3-L1 adipocytes. [] This observation suggests that T863 may impact glucose metabolism indirectly through DGAT1 inhibition or by modulating other cellular pathways. []
T863 exerts its effect by directly binding to the acyl-CoA binding site of DGAT1, effectively blocking the enzyme's activity. [] This inhibition prevents the conversion of diacylglycerol to triacylglycerol, the final and committed step in triglyceride biosynthesis. [, , , ]
By preventing triglyceride formation, T863 reduces lipid accumulation in various tissues, including the liver, adipose tissue, and intestines. [, , , , , , , , , , ] This reduction in triglyceride levels contributes to its beneficial effects on metabolic parameters, such as weight loss, improved insulin sensitivity, and decreased serum triglyceride and cholesterol levels. [, , , , , , , , , , ]
CAS No.: 612-15-7
CAS No.: 22756-36-1
CAS No.: 13966-05-7
CAS No.: 2922-44-3
CAS No.: 147075-91-0
CAS No.: 18120-67-7